![molecular formula C11H21NO3Si B14356373 1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione CAS No. 92392-13-7](/img/structure/B14356373.png)
1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione is a silicon-based reagent known for its utility in organic synthesis. This compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
准备方法
The synthesis of 1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione typically involves the reaction of 2-trimethylsilylethyl carbonochloridite with N-hydroxysuccinimide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction while maintaining stringent quality control to ensure the purity and consistency of the compound .
化学反应分析
1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Acylation: It can act as an acylating reagent to produce Teoc-amino acid derivatives.
Sulfenylation: The compound reacts with phenyl disulfide to form the corresponding bissulfide as the major product. Common reagents used in these reactions include phenyl disulfide and other acylating agents.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It is used as an acylating reagent in the synthesis of various derivatives.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine require further research.
Industry: The compound is valuable in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione involves its role as an acylating agent. The trimethylsilyl group enhances the compound’s reactivity, allowing it to effectively transfer acyl groups to target molecules. This process involves the formation of a reactive intermediate, which then interacts with the target molecule to form the desired product .
相似化合物的比较
1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(Trimethylsilyl)-2-pyrrolidinone: This compound also contains a trimethylsilyl group and undergoes similar reactions, such as sulfenylation.
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione: Another silicon-based reagent used in acylation reactions. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other similar compounds.
属性
CAS 编号 |
92392-13-7 |
|---|---|
分子式 |
C11H21NO3Si |
分子量 |
243.37 g/mol |
IUPAC 名称 |
1-(2-methyl-1-trimethylsilyloxypropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H21NO3Si/c1-8(2)11(15-16(3,4)5)12-9(13)6-7-10(12)14/h8,11H,6-7H2,1-5H3 |
InChI 键 |
MXCHFLKXZSANRX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(N1C(=O)CCC1=O)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


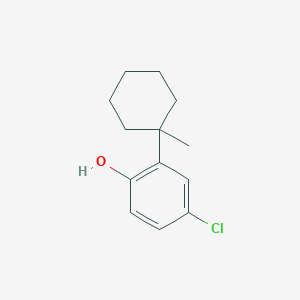
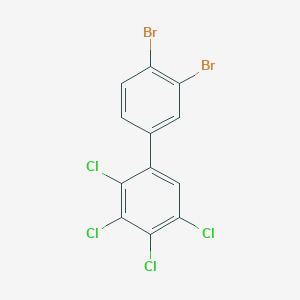
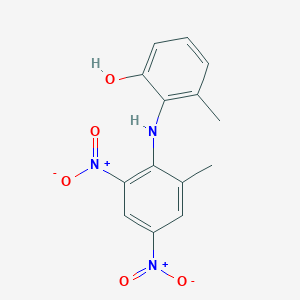
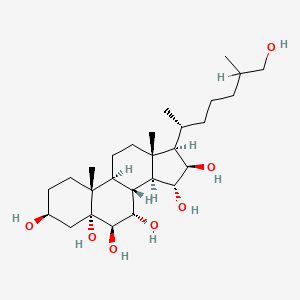
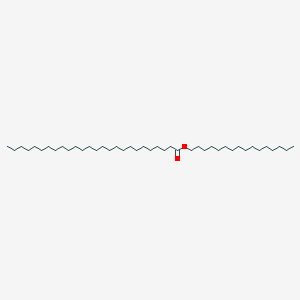


![N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide](/img/structure/B14356333.png)
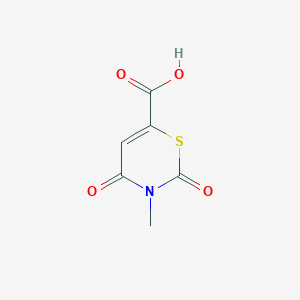
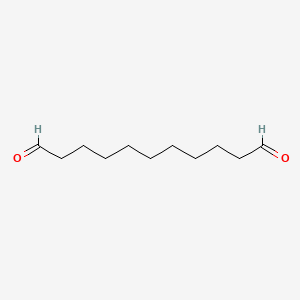
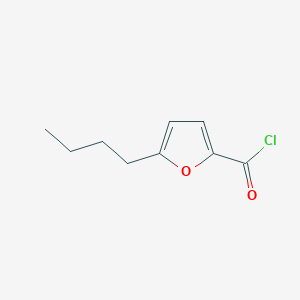
![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)

![2-Butanone, 4-[(4-methoxyphenyl)amino]-](/img/structure/B14356357.png)
